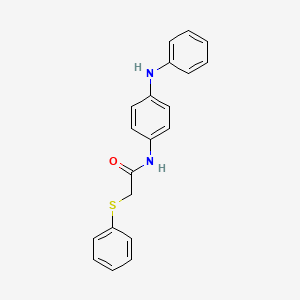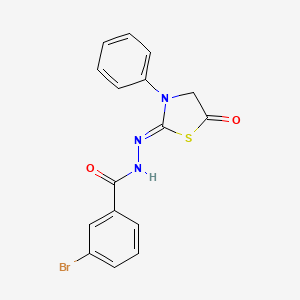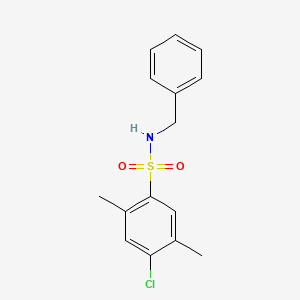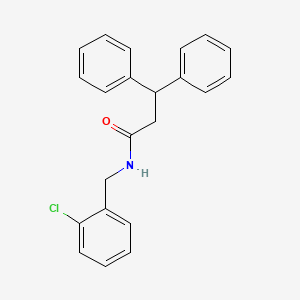
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide involves its interaction with various cellular targets. The compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also inhibits the activity of fungal and bacterial enzymes, such as chitin synthase and β-lactamase, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide have been studied extensively in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation. It has also shown potential in regulating glucose metabolism and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide in lab experiments include its high purity and yield, its broad spectrum of activity against cancer, fungi, and bacteria, and its potential for regulating glucose metabolism. However, the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide. These include studying its potential as a therapeutic agent for various types of cancer, investigating its effects on the immune system, and determining its optimal dosage and administration for clinical use. Additionally, further research is needed to explore its potential for regulating glucose metabolism and improving insulin sensitivity in diabetes patients.
In conclusion, 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Synthesemethoden
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide can be synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile and thiourea in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate and thiourea in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial activities. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also shown promising results in inhibiting the growth of various fungal and bacterial strains.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-7-10(13(15)18)6-11-8-16-17-12(11)9-4-2-1-3-5-9/h1-6,8H,(H2,15,18)(H,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLIQZRVOZZJP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)




![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)

![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)
